Chemical structure and properties of 6-(Benzyloxy)-L-norleucine
Chemical structure and properties of 6-(Benzyloxy)-L-norleucine
An In-Depth Technical Guide to 6-(Benzyloxy)-L-norleucine
Introduction
6-(Benzyloxy)-L-norleucine is a synthetic, non-proteinogenic amino acid derivative of significant interest to researchers in peptide chemistry, drug discovery, and medicinal chemistry. As a derivative of L-norleucine—an isomer of the essential amino acid leucine—it provides a unique chemical scaffold for introducing a protected hydroxyl group at the terminus of a six-carbon aliphatic side chain.[1][2][3] This feature makes it a valuable building block for synthesizing complex peptides and small molecules with modified pharmacokinetic or pharmacodynamic properties.
The parent amino acid, L-norleucine, has been investigated for various biological activities, including its effects on protein synthesis, antiviral properties, and its ability to suppress tumor metastasis.[4] Furthermore, other derivatives of L-norleucine, such as the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), have demonstrated robust anti-cancer efficacy in numerous studies.[5][6][7] This context underscores the potential of 6-(Benzyloxy)-L-norleucine as a precursor or a standalone molecule for developing novel therapeutic agents. The benzyloxy group serves as a versatile protecting group for the terminal hydroxyl function, which can be deprotected under specific conditions to reveal a reactive handle for further chemical modification.
This guide provides a comprehensive technical overview of 6-(Benzyloxy)-L-norleucine, covering its chemical structure, physicochemical properties, a validated synthesis and characterization workflow, and its potential applications in scientific research and development.
Chemical Structure and Physicochemical Properties
The fundamental identity of 6-(Benzyloxy)-L-norleucine is defined by its unique molecular architecture, which combines the chiral core of L-norleucine with a terminal benzyloxy ether.
Molecular Structure
The IUPAC name for this compound is (S)-2-amino-6-(benzyloxy)hexanoic acid.[1] The "(S)" designation denotes the stereochemistry at the alpha-carbon (C2), which is consistent with the L-configuration of natural amino acids. The structure features a linear six-carbon chain (a derivative of hexanoic acid), an amino group at the C2 position, a carboxylic acid group, and a benzyloxy group (-O-CH₂-Ph) at the C6 position.
Caption: Chemical structure of 6-(Benzyloxy)-L-norleucine.
Physicochemical Data
The key properties of 6-(Benzyloxy)-L-norleucine are summarized below. This data is primarily compiled from chemical supplier specifications, as extensive literature on its physical properties is not widely available.
| Property | Value | Source |
| IUPAC Name | (S)-2-amino-6-(benzyloxy)hexanoic acid | [1] |
| CAS Number | 625845-34-3 | [1] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.3 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid/powder | [8] |
| SMILES | NC(O)=O | [1] |
| InChI Key | RPGCAWCHHYWJIF-LBPRGKRZSA-N | |
| Storage | 2-8°C or Room Temperature, sealed in dry conditions | [1][8] |
Synthesis and Purification
While 6-(Benzyloxy)-L-norleucine is commercially available, understanding its synthesis is crucial for custom applications or isotopic labeling. A robust synthetic route can be designed starting from L-6-hydroxynorleucine, a key chiral intermediate which can be synthesized enzymatically.[9] The synthesis involves the protection of the terminal hydroxyl group as a benzyl ether.
Synthetic Workflow
The overall process involves the selective benzylation of the terminal hydroxyl group of L-6-hydroxynorleucine. To prevent side reactions, the amino and carboxyl groups of the starting material must first be protected. A common strategy involves N-protection with a Boc or Cbz group and carboxyl protection as a methyl or ethyl ester. Following benzylation, the protecting groups are removed to yield the final product.
Caption: General synthetic workflow for 6-(Benzyloxy)-L-norleucine.
Experimental Protocol: Synthesis
This protocol describes a plausible synthesis from L-6-hydroxynorleucine. Causality: The choice of protecting groups is critical; Boc for the amine and a methyl ester for the acid are chosen for their orthogonal stability and ease of removal under conditions that do not affect the benzyl ether. Benzylation is performed under basic conditions using sodium hydride to deprotonate the hydroxyl group, making it a potent nucleophile to attack benzyl bromide.
Step 1: Protection of L-6-hydroxynorleucine
-
Suspend L-6-hydroxynorleucine (1 eq) in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.
-
Dissolve the crude ester in dichloromethane (DCM) and add triethylamine (2.5 eq) at 0°C.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-6-hydroxynorleucine methyl ester.
Step 2: Benzylation of the Terminal Hydroxyl Group
-
Dissolve the protected amino acid from Step 1 (1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding saturated NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to remove the Boc group.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the residue in a THF/water mixture and add lithium hydroxide (LiOH, 3 eq). Stir at room temperature for 4-6 hours to saponify the methyl ester.
-
Acidify the mixture to pH ~6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove any organic impurities. The product remains in the aqueous layer.
-
Lyophilize the aqueous layer to obtain the crude 6-(Benzyloxy)-L-norleucine.
Purification Protocol
The crude product is typically purified by reversed-phase flash chromatography or by recrystallization. Causality: Reversed-phase chromatography is effective because it separates the moderately polar amino acid product from nonpolar impurities (e.g., residual benzyl bromide) and highly polar starting materials or salts.
-
Dissolve the crude product in a minimal amount of water/acetonitrile.
-
Load the solution onto a C18 reversed-phase column.
-
Elute with a gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).
-
Combine fractions containing the pure product (as determined by TLC or HPLC) and lyophilize to yield the final product as a white solid.
Analytical Characterization
A multi-technique approach is required for the unambiguous confirmation of the structure and purity of synthesized 6-(Benzyloxy)-L-norleucine. This self-validating system ensures the material meets the standards required for research applications.
Caption: Analytical workflow for product characterization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of 6-(Benzyloxy)-L-norleucine and separate it from any synthesis-related impurities.[10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a water/acetonitrile mixture to a concentration of 1 mg/mL.
-
Data Analysis: Purity is calculated from the integrated peak area of the main product peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identity of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is typically used for amino acids.
-
Sample Preparation: Infuse a dilute solution of the sample (in 50% acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₃H₁₉NO₃, the expected monoisotopic mass is 237.1365, leading to an expected [M+H]⁺ peak at m/z 238.1443. A sodium adduct [M+Na]⁺ at m/z 260.1262 may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation by identifying the chemical environment of each proton and carbon atom.
-
Solvent: D₂O or DMSO-d₆.
-
¹H NMR (Expected Signals):
-
~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
~4.5 ppm: Singlet, 2H (benzylic -CH₂- protons).
-
~3.7 ppm: Triplet, 1H (α-CH proton).
-
~3.5 ppm: Triplet, 2H (-CH₂-O- protons at C6).
-
~1.4-1.9 ppm: Multiplets, 6H (aliphatic -CH₂- protons at C3, C4, C5).
-
-
¹³C NMR (Expected Signals):
-
~175 ppm: Carboxyl carbon (-COOH).
-
~138 ppm: Aromatic quaternary carbon.
-
~127-129 ppm: Aromatic CH carbons.
-
~73 ppm: Benzylic carbon (-O-CH₂-Ph).
-
~70 ppm: Aliphatic carbon C6 (-CH₂-O-).
-
~54 ppm: Alpha-carbon (α-CH).
-
~22-32 ppm: Aliphatic carbons (C3, C4, C5).
-
Summary of Analytical Data
| Technique | Parameter | Expected Result |
| RP-HPLC | Purity | ≥95% (single major peak) |
| ESI-MS | [M+H]⁺ | m/z 238.14 ± 0.01 |
| ¹H NMR | Aromatic Protons | ~7.3-7.4 ppm (5H) |
| ¹H NMR | Benzylic Protons | ~4.5 ppm (2H) |
| ¹³C NMR | Carbonyl Carbon | ~175 ppm |
Applications and Future Directions
6-(Benzyloxy)-L-norleucine is not merely a chemical curiosity; it is a tool with considerable potential for advancing biochemical and pharmaceutical research.
-
Peptide Synthesis: Its primary application is as a building block in solid-phase or solution-phase peptide synthesis. It allows for the site-specific incorporation of a latent hydroxyl group within a peptide sequence. The linear, six-carbon spacer provides flexibility and can be used to position the functional group at a precise distance from the peptide backbone, which is useful for creating linkers, probes, or modified peptide hormones.
-
Drug Development Intermediate: The parent L-norleucine scaffold is present in various biologically active compounds. This derivative can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, L-6-hydroxynorleucine is an intermediate for vasopeptidase inhibitors.[9] The benzyloxy derivative provides an alternative, protected route to such compounds.
-
Probing Enzyme Active Sites: As an analog of other long-chain amino acids like lysine or methionine, it can be incorporated into peptide substrates to study enzyme-substrate interactions. The bulky benzyl group can act as a steric probe to map the dimensions of an enzyme's active site.
-
Future Research: A critical area for future investigation is the direct biological activity of 6-(Benzyloxy)-L-norleucine itself. Given the anticancer and antiviral activities of related norleucine compounds,[4][7] it is plausible that this derivative could exhibit novel pharmacological properties. Screening in relevant assays (e.g., glutaminase inhibition, cancer cell line cytotoxicity) is a logical next step to unlock its full therapeutic potential.
Conclusion
6-(Benzyloxy)-L-norleucine is a well-defined chemical entity with significant potential as a building block and research tool. Its structure, featuring a chiral amino acid core and a protected terminal hydroxyl group, offers unique advantages for chemical synthesis and biological investigation. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality control, ensuring its reliable application in the laboratory. As research into modified peptides and novel therapeutics continues to expand, the utility of specialized amino acids like 6-(Benzyloxy)-L-norleucine is set to grow, paving the way for new discoveries in science and medicine.
References
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Rais, R., et al. (2017). Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. Journal of Medicinal Chemistry. Available at: [Link]
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Pashkov, V., et al. (2016). Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry. PLoS One. Available at: [Link]
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Inxight Drugs. (n.d.). NORLEUCINE. National Center for Advancing Translational Sciences. Available at: [Link]
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Agilent Technologies. (2016). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Agilent. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]
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Wikipedia. (n.d.). Norleucine. Wikipedia. Available at: [Link]
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Hanson, R. L., et al. (2000). Enzymatic synthesis of L-6-hydroxynorleucine. PubMed. Available at: [Link]
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FooDB. (2011). Showing Compound L-Norleucine (FDB022699). FooDB. Available at: [Link]
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Wikipedia. (n.d.). 6-Diazo-5-oxo-L-norleucine. Wikipedia. Available at: [Link]
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